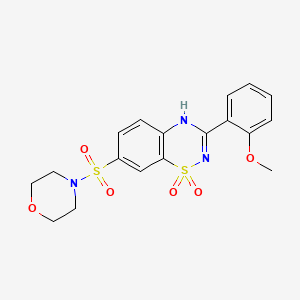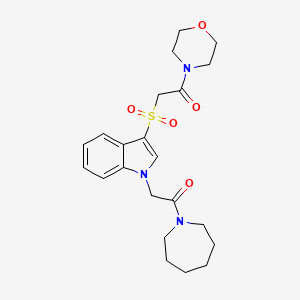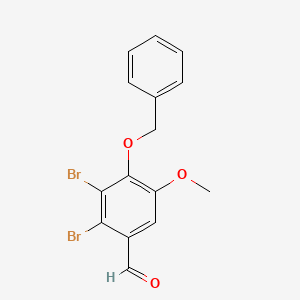![molecular formula C19H29N3O B2811943 9-methyl-N-(3-phenylpropyl)-6,9-diazaspiro[4.5]decane-6-carboxamide CAS No. 1421500-83-5](/img/structure/B2811943.png)
9-methyl-N-(3-phenylpropyl)-6,9-diazaspiro[4.5]decane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-methyl-N-(3-phenylpropyl)-6,9-diazaspiro[4.5]decane-6-carboxamide: is a complex organic compound characterized by a spirocyclic structure. This compound features a unique arrangement of nitrogen atoms within its spiro ring system, making it an interesting subject for chemical and pharmaceutical research. Its structure includes a phenylpropyl group, which contributes to its potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-N-(3-phenylpropyl)-6,9-diazaspiro[4.5]decane-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable diamine and a cyclic ketone. This step often requires the use of a strong base, such as sodium hydride, to facilitate the cyclization.
Introduction of the Phenylpropyl Group: The phenylpropyl group can be introduced via a nucleophilic substitution reaction. This step may involve the use of a phenylpropyl halide and a suitable nucleophile, such as an amine.
Amidation Reaction: The final step involves the formation of the carboxamide group. This can be achieved through an amidation reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl group. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carboxamide group to yield the corresponding amine. Typical reducing agents include lithium aluminum hydride or borane.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms within the spiro ring. Reagents such as alkyl halides or acyl chlorides can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 9-methyl-N-(3-phenylpropyl)-6,9-diazaspiro[4.5]decane-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a ligand for various biological targets. Its structure allows it to interact with proteins and enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases, including neurological disorders and cancers.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 9-methyl-N-(3-phenylpropyl)-6,9-diazaspiro[4.5]decane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpropyl group allows it to fit into binding pockets of proteins, while the spirocyclic structure provides stability and specificity. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spirocyclic structure but differs in the functional groups attached to the spiro ring.
9-methyl-N-(2-phenylethyl)-6,9-diazaspiro[4.5]decane-6-carboxamide: Similar in structure but with a different alkyl chain length.
Uniqueness
The uniqueness of 9-methyl-N-(3-phenylpropyl)-6,9-diazaspiro[4.5]decane-6-carboxamide lies in its specific combination of functional groups and spirocyclic structure. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
9-methyl-N-(3-phenylpropyl)-6,9-diazaspiro[4.5]decane-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-21-14-15-22(19(16-21)11-5-6-12-19)18(23)20-13-7-10-17-8-3-2-4-9-17/h2-4,8-9H,5-7,10-16H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFJTSJAYDPGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2(C1)CCCC2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-chlorophenyl)-3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea](/img/structure/B2811867.png)




![3-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2811874.png)
![ethyl 2-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2811875.png)

![9-(3-methoxyphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2811877.png)
![Ethyl 3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2811880.png)

